3-(3,4-dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its chromen-4-one core structure, which is substituted with a 3,4-dimethoxyphenyl group and an ethoxy group.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other phenethylamine derivatives, potentially influencing neurotransmitter activity .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in neurotransmission .
Result of Action
Similar compounds have been shown to influence neurotransmitter activity, which can have various effects at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(3,4-Dimethoxyphenyl)-7-ethoxychromen-4-one. For example, factors such as temperature and pH can influence the stability of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The first step involves a Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate chalcone.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the chromen-4-one core structure.
Ethoxylation: The final step involves the ethoxylation of the chromen-4-one core using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted chromen-4-one derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
Mescaline: A naturally occurring compound with methoxy groups at the 3, 4, and 5 positions.
Bevantolol: A beta-1 adrenoceptor antagonist with a similar 3,4-dimethoxyphenyl group.
The uniqueness of this compound lies in its chromen-4-one core structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-ethoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-23-13-6-7-14-17(10-13)24-11-15(19(14)20)12-5-8-16(21-2)18(9-12)22-3/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSLQZYQTUFAQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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